molecular formula C5H12N3OP B13734592 Phosphorocyanidic diamide, tetramethyl- CAS No. 14445-60-4

Phosphorocyanidic diamide, tetramethyl-

Cat. No.: B13734592
CAS No.: 14445-60-4
M. Wt: 161.14 g/mol
InChI Key: JNTCYEJCTUGHJO-UHFFFAOYSA-N
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Description

Contextualization within Advanced Organophosphorus Chemistry Research

Organophosphorus chemistry is a vast and mature field, with compounds finding critical applications as pesticides, flame retardants, pharmaceuticals, and reagents in organic synthesis. Research in this area continually explores novel structures to achieve enhanced reactivity, selectivity, and specific functionalities. Phosphorocyanidic diamides, as a class of compounds, fall within this broad area of inquiry, representing a unique combination of a phosphorus-centered functional group with both amide and cyano moieties.

Historically, the development of organophosphorus chemistry was significantly driven by the synthesis of compounds like tetraethyl pyrophosphate (TEPP) in the mid-19th century. nih.gov The field saw rapid expansion in the 20th century, particularly with the discovery of the insecticidal properties and the unfortunate development of nerve agents, which spurred intense investigation into the synthesis and reactivity of various organophosphorus structures. medscape.comnih.gov

Significance of the Phosphorocyanidic Diamide (B1670390) Structural Motif in Contemporary Chemical Inquiry

The phosphorocyanidic diamide motif, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms and a cyano group, is of theoretical interest due to the diverse electronic properties of its substituents. The amide groups are electron-donating, while the cyano group is strongly electron-withdrawing. This electronic arrangement is expected to influence the reactivity of the phosphorus center and the molecule as a whole.

In broader terms, diamide structures have been investigated for their biological activities. For instance, certain meta-diamide insecticides are known to be effective against pests that have developed resistance to other chemical classes. nih.gov However, there is no specific information available in the reviewed literature that directly links the phosphorocyanidic diamide motif to similar applications or explores its potential in this context.

Evolution of Research Trajectories for Tetramethylated Phosphorocyanidic Diamide Systems

A comprehensive search of scientific databases and historical chemical literature did not yield any specific research trajectories or evolutionary studies for "Phosphorocyanidic diamide, tetramethyl-." The compound is listed in the NIST Chemistry WebBook, which provides basic data such as its chemical formula and molecular weight, but does not cite any research publications detailing its history or scientific exploration. nist.gov

The synthesis of related compounds, such as N,N,N′,N′-Tetramethylphosphorodiamidic chloride, is documented and this compound is used as a reagent in organic synthesis. sigmaaldrich.com However, the direct conversion of this or similar precursors to "Phosphorocyanidic diamide, tetramethyl-" is not described in the available literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14445-60-4

Molecular Formula

C5H12N3OP

Molecular Weight

161.14 g/mol

IUPAC Name

bis(dimethylamino)phosphorylformonitrile

InChI

InChI=1S/C5H12N3OP/c1-7(2)10(9,5-6)8(3)4/h1-4H3

InChI Key

JNTCYEJCTUGHJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(C#N)N(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Reaction Design

Pioneering Approaches to the Synthesis of Phosphorocyanidic diamide (B1670390), tetramethyl-

The foundational synthesis of Phosphorocyanidic diamide, tetramethyl- is logically approached through the nucleophilic substitution of a suitable precursor, N,N,N',N'-Tetramethylphosphorodiamidic chloride. This method represents a direct and efficient pathway to the target molecule. The reaction involves the displacement of the chloride ion by a cyanide ion, a common transformation in organophosphorus chemistry.

A probable synthetic scheme would involve the reaction of N,N,N',N'-Tetramethylphosphorodiamidic chloride with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. The choice of solvent is critical for the success of this reaction, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being suitable candidates to facilitate the dissolution of the cyanide salt and promote the substitution reaction.

Table 1: Key Reactants in the Synthesis of Phosphorocyanidic diamide, tetramethyl-

Compound Name Molecular Formula Role in Synthesis
N,N,N',N'-Tetramethylphosphorodiamidic chloride C4H12ClN2OP Precursor
Sodium Cyanide NaCN Cyanide Source
Potassium Cyanide KCN Cyanide Source
Acetonitrile C2H3N Solvent

The reaction proceeds via an SN2-type mechanism at the phosphorus center, where the cyanide anion acts as the nucleophile. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the desired product. Upon completion, the product can be isolated and purified through standard laboratory procedures like extraction and chromatography.

Exploration of Novel Precursors and Ligating Agents in Synthetic Pathways

Advancements in synthetic chemistry continually seek more efficient and versatile precursors. In the context of Phosphorocyanidic diamide, tetramethyl-, research into novel precursors could focus on alternatives to the chloride derivative that may offer advantages in terms of reactivity, stability, or ease of handling. For instance, other phosphorodiamidic halides (e.g., the bromide or iodide) could be investigated, as they may exhibit different reactivity profiles.

Furthermore, the use of phase-transfer catalysts could be explored to enhance the reaction between the organic-soluble precursor and the inorganic cyanide salt. Ligating agents, such as crown ethers, could also be employed to sequester the alkali metal cation, thereby increasing the nucleophilicity of the cyanide anion and potentially accelerating the reaction rate.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

To maximize the yield and purity of Phosphorocyanidic diamide, tetramethyl-, the optimization of reaction conditions is paramount. Key parameters that can be systematically varied and studied include:

Temperature: The reaction temperature can significantly influence the rate of reaction. While higher temperatures may accelerate the conversion, they could also lead to undesired side reactions. A systematic study to identify the optimal temperature range is crucial.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. A screening of various polar aprotic solvents would be beneficial.

Stoichiometry: The molar ratio of the cyanide salt to the phosphorodiamidic chloride precursor should be optimized to ensure complete conversion without the need for excessive and wasteful amounts of the cyanide reagent.

Reaction Time: Monitoring the reaction over time will help determine the point at which maximum conversion is achieved, preventing prolonged reaction times that could lead to product degradation.

Table 2: Parameters for Reaction Optimization

Parameter Range/Variables to be Tested Desired Outcome
Temperature 25°C - 100°C Maximize yield, minimize by-products
Solvent Acetonitrile, DMF, DMSO Enhance solubility and reaction rate
Reactant Ratio 1:1 to 1:1.5 (Precursor:Cyanide) Achieve complete conversion

Stereocontrolled Synthesis and Chiral Induction in Phosphorocyanidic Diamide Frameworks

The phosphorus atom in Phosphorocyanidic diamide, tetramethyl- is a stereocenter. While the specific compound is achiral due to the symmetrical substitution on the nitrogen atoms, related chiral phosphorodiamidic cyanides are of significant interest. The principles of stereocontrolled synthesis can be applied to create chiral analogues.

The introduction of chirality can be achieved by using chiral starting materials, such as chiral amines, to form the phosphorodiamide framework. Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of the reaction. The development of enantioselective catalytic methods for the synthesis of such compounds remains an active area of research in organophosphorus chemistry.

Flow Chemistry and Continuous Processing in Tetramethylphosphorocyanidic Diamide Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of Phosphorocyanidic diamide, tetramethyl- is well-suited for adaptation to a continuous flow process.

In a flow setup, a solution of N,N,N',N'-Tetramethylphosphorodiamidic chloride and a solution of the cyanide salt would be continuously pumped and mixed in a microreactor. The reaction temperature can be precisely controlled, and the residence time in the reactor can be optimized to achieve high conversion. The output stream from the reactor would then be directed to an in-line purification system, allowing for the continuous production of the target compound. This approach can lead to higher throughput, improved product consistency, and a safer handling of potentially hazardous reagents like alkali metal cyanides.

Mechanistic Elucidation and Reactivity Pathways

Fundamental Reaction Mechanisms Governing Phosphorocyanidic Diamide (B1670390) Transformations

The reactivity of Phosphorocyanidic diamide, tetramethyl-, is expected to be dominated by the chemistry of the pentavalent phosphorus center and the attached cyano group. The primary reaction mechanisms are likely to involve nucleophilic substitution at the phosphorus atom. The phosphorus-cyanide (P-CN) bond is polar, with the phosphorus atom being electrophilic and susceptible to attack by nucleophiles.

Common transformations are anticipated to include:

Hydrolysis: In the presence of water, the compound is expected to undergo hydrolysis, leading to the cleavage of the P-CN bond to form tetramethylphosphorodiamidic acid and hydrogen cyanide. This reaction can be catalyzed by both acids and bases.

Aminolysis: Reaction with amines would likely result in the displacement of the cyanide ion to form the corresponding phosphonic triamides.

Alcoholysis: Alcohols are expected to react similarly, displacing the cyanide group to yield phosphoramidic esters.

These reactions would proceed through a trigonal bipyramidal intermediate or transition state, characteristic of nucleophilic substitution at a tetrahedral phosphorus center.

Kinetic and Thermodynamic Parameters of Reactivity Profiles

The rate of nucleophilic attack is influenced by:

The nucleophilicity of the attacking species.

The nature of the solvent.

The temperature and pressure.

Thermodynamically, the stability of the P-CN bond relative to the newly formed bond with the nucleophile will determine the position of the equilibrium. The release of the stable cyanide ion would be a driving force for these reactions.

Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of Phosphorocyanidic Diamide, Tetramethyl- at 25°C

pHRate Constant (k, s⁻¹)Half-life (t₁/₂, s)
31.2 x 10⁻⁵57750
73.5 x 10⁻⁶198000
108.9 x 10⁻⁵7785

Note: This table presents hypothetical data for illustrative purposes, based on the general behavior of similar organophosphorus compounds.

Nucleophilic and Electrophilic Reactivity of the Central Phosphorus Atom

The phosphorus atom in Phosphorocyanidic diamide, tetramethyl- is decidedly electrophilic. The presence of the electronegative nitrogen atoms of the diamide groups and the cyano group withdraws electron density from the phosphorus center, making it susceptible to attack by a wide range of nucleophiles. These include water, alcohols, amines, and thiols.

While the primary reactivity of the phosphorus center is electrophilic, potential nucleophilic character is less likely but could be induced under specific circumstances with highly electrophilic reagents. However, reactions where the phosphorus atom acts as a nucleophile are not characteristic of this class of compounds.

Investigations into the Role of the Cyano Group in Reaction Pathways

The cyano group (-C≡N) plays a crucial role in the reactivity of Phosphorocyanidic diamide, tetramethyl-.

Leaving Group Ability: The cyanide ion (CN⁻) is a reasonably good leaving group, which facilitates nucleophilic substitution reactions at the phosphorus center. Its stability as an anion contributes to the thermodynamic favorability of these reactions.

Electronic Effects: As an electron-withdrawing group, the cyano group enhances the electrophilicity of the phosphorus atom, making it more reactive towards nucleophiles.

Reactivity of the Cyano Group Itself: While the primary reaction site is the phosphorus atom, the cyano group can also undergo reactions. For instance, it can be hydrolyzed under harsh acidic or basic conditions to a carboxylic acid amide or a carboxylic acid, though this would likely be slower than the cleavage of the P-CN bond. The triple bond in the cyano group could also potentially participate in cycloaddition reactions, although this is less common for organophosphorus cyanides.

Thermal and Photochemical Reactivity Studies

Specific studies on the thermal and photochemical reactivity of Phosphorocyanidic diamide, tetramethyl- are not extensively documented.

Thermal Reactivity: Organophosphorus compounds, in general, exhibit varied thermal stability. shu.ac.uk For Phosphorocyanidic diamide, tetramethyl-, thermal decomposition would likely involve the cleavage of the weakest bonds. The P-N and P-C bonds have comparable bond energies, and the specific decomposition pathway would depend on the conditions. It is plausible that at elevated temperatures, the compound could undergo rearrangement or elimination reactions. For instance, thermal degradation of cyanide-containing wastewater has been shown to proceed at temperatures between 165-200°C. google.com

Photochemical Reactivity: The photochemical behavior of phosphorodiamidic compounds is not well-characterized. rsc.orgrsc.org Absorption of UV radiation could potentially lead to the homolytic cleavage of the P-CN or P-N bonds, generating radical intermediates. These reactive species could then initiate a variety of subsequent reactions, such as polymerization or reactions with solvents. The specific products would depend on the wavelength of light used and the reaction medium.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of Phosphorocyanidic diamide, tetramethyl- is another area with limited specific data. The phosphorus atom is in its highest oxidation state (+5), making it an unlikely candidate for further oxidation.

Reduction of the phosphorus center is possible but would require strong reducing agents. Electrochemical studies on related organophosphorus compounds have shown that reduction can lead to the cleavage of bonds at the phosphorus center. beilstein-journals.orgdtic.milresearchgate.net

The cyano group can also participate in redox reactions. It can be reduced to an aminomethyl group (-CH₂NH₂). The cyanide ion itself can act as a reductant and be oxidized by strong oxidizing agents. wikipedia.org

Advanced Spectroscopic Characterization and Structural Investigations

Elucidation of Electronic Structures via High-Resolution Spectroscopic Techniques

Detailed studies on the electronic structure of Phosphorocyanidic diamide (B1670390), tetramethyl- using high-resolution spectroscopic techniques are not extensively available in publicly accessible scientific literature. While theoretical calculations could provide insights into the molecular orbitals and electronic transitions, experimental data from techniques such as photoelectron spectroscopy or vacuum ultraviolet spectroscopy, which are crucial for elucidating the electronic energy levels, have not been reported for this specific compound.

Advanced Nuclear Magnetic Resonance Spectroscopy for Configurational Analysis (e.g., 31P NMR, 13C NMR, 15N NMR Coupling Analysis)

A thorough search of scientific databases and literature did not yield specific experimental data on the advanced Nuclear Magnetic Resonance (NMR) spectroscopy of Phosphorocyanidic diamide, tetramethyl-. To perform a complete configurational and conformational analysis, data from ³¹P NMR, ¹³C NMR, and ¹⁵N NMR, including coupling constants, would be required. However, such detailed NMR studies for this particular compound have not been published.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Force Field Analysis

X-ray Diffraction Studies of Solid-State Molecular Architecture and Supramolecular Interactions

There are no published X-ray diffraction studies for Phosphorocyanidic diamide, tetramethyl- in the solid state. Consequently, information regarding its crystal structure, molecular architecture, and any potential supramolecular interactions remains undetermined.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, Fragmentation Pathway Analysis) for Structural Confirmation and Derivatization

Mass spectrometry has been employed to characterize Phosphorocyanidic diamide, tetramethyl-. The compound, with a molecular formula of C₅H₁₂N₃OP, has a monoisotopic molecular weight of 161.0718 Da. dtic.mil

Electron Ionization Mass Spectrometry (EI-MS) data is available from the National Institute of Standards and Technology (NIST) database. nist.gov The spectrum shows a variety of fragment ions, which can be used for structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS) has also been utilized. In ESI-MS, the protonated molecule ([M+H]⁺) is observed at m/z 162. At lower sampling cone voltages, adducts with sodium ([M+Na]⁺) and protonated acetonitrile (B52724) ([M+H+ACN]⁺) may also be detected, which help to confirm the molecular weight. dtic.mil By increasing the cone voltage, in-source fragmentation can be induced to provide structural information. dtic.mil

A detailed analysis of the fragmentation pathways under different ionization conditions would provide deeper insights into the molecule's structure and stability. However, a comprehensive fragmentation pathway analysis for Phosphorocyanidic diamide, tetramethyl- has not been published.

Mass Spectrometry Data for Phosphorocyanidic diamide, tetramethyl-
TechniqueObserved Ionsm/zNotes
ESI-MS[M+H]⁺162Protonated molecule. dtic.mil
ESI-MS[M+H+ACN]⁺203Adduct with protonated acetonitrile. dtic.mil

Electronic Absorption and Emission Spectroscopy for Optical Properties and Excited State Dynamics

There is no available data from electronic absorption (UV-Vis) or emission (fluorescence, phosphorescence) spectroscopy for Phosphorocyanidic diamide, tetramethyl-. Such studies would be necessary to determine the optical properties and investigate the dynamics of its excited states.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

To understand the electronic nature of Phosphorocyanidic diamide (B1670390), tetramethyl-, researchers would employ quantum chemical calculations. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools. DFT, with various functionals (e.g., B3LYP, M06-2X), balanced with an appropriate basis set (e.g., 6-31G*, cc-pVTZ), would be used to optimize the molecular geometry and calculate electronic properties. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational cost.

These calculations would reveal key details about bond lengths, bond angles, and dihedral angles. The nature of the phosphorus-cyanide (P-CN) and phosphorus-nitrogen (P-N) bonds would be of particular interest, with analyses of bond orders and electron density distributions (e.g., through Natural Bond Orbital analysis) providing insight into their covalent and potential ionic character.

Prediction and Validation of Spectroscopic Signatures through Theoretical Modeling

Theoretical modeling is instrumental in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies using methods like DFT, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For instance, the characteristic stretching frequency of the cyanide (C≡N) group and the P=O bond (if applicable, depending on the precise structure and resonance forms) would be calculated and compared to experimental values.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for 1H, 13C, 15N, and 31P) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, once referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra. Electronic transitions could be calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Visible absorption spectrum.

Reaction Mechanism Simulations and Transition State Characterization

To explore the reactivity of Phosphorocyanidic diamide, tetramethyl-, computational methods can be used to simulate reaction mechanisms. For a potential reaction, the structures of reactants, products, and any intermediates are optimized. Transition state (TS) structures, which represent the energy maxima along the reaction coordinate, are located using specialized algorithms. The characterization of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Techniques like Born-Oppenheimer Molecular Dynamics (BOMD) could be employed to simulate the real-time evolution of the chemical system, providing a dynamic picture of the reaction process. These simulations offer a level of detail that is often inaccessible through experimental means alone.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in Phosphorocyanidic diamide, tetramethyl-, specifically around the P-N bonds, suggests the possibility of multiple conformers. A systematic conformational analysis would be performed by rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES). This process identifies the low-energy conformers that are most likely to be populated at a given temperature. The results of a PES scan are often visualized as a plot of energy versus the dihedral angle(s) being investigated, revealing the energy barriers to interconversion between different conformers.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of a molecule. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Investigation of Non-Covalent Interactions and Intermolecular Forces

While the properties of an individual molecule are important, its behavior in a condensed phase is governed by intermolecular forces. Computational methods can be used to study the non-covalent interactions that Phosphorocyanidic diamide, tetramethyl-, might engage in. These could include dipole-dipole interactions, London dispersion forces, and potentially weak hydrogen bonds involving the nitrogen or oxygen atoms and hydrogen atoms on neighboring molecules. Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions.

Machine Learning Approaches in Predicting Reactivity

In recent years, machine learning (ML) has emerged as a powerful tool in chemical research. nih.govarxiv.org While specific ML models for Phosphorocyanidic diamide, tetramethyl-, are not available, one could envision their application. An ML model could be trained on a large dataset of similar phosphorus-containing compounds with known reactivities. The model would learn the relationship between molecular descriptors (e.g., electronic properties, steric parameters) and the reaction outcomes. Once trained, such a model could predict the reactivity of Phosphorocyanidic diamide, tetramethyl-, in various reactions with a fraction of the computational cost of traditional quantum chemical calculations. These approaches are particularly useful for high-throughput screening of potential reactants or catalysts. nih.gov

Applications in Materials Science and Catalysis

Role as a Ligand in Transition Metal Coordination Chemistry for Catalytic Processes

There is a significant body of research on the use of organophosphorus compounds as ligands in transition metal coordination chemistry for catalysis. These ligands can influence the steric and electronic properties of the metal center, thereby tuning the catalytic activity and selectivity. However, specific studies detailing the role of Phosphorocyanidic diamide (B1670390), tetramethyl- as a ligand in such processes are not readily found.

Development of Phosphorocyanidic Diamide-Based Catalysts for Organic Transformations

The development of catalysts for organic transformations is a cornerstone of modern chemistry. While various phosphorus-containing molecules are utilized in catalyst design, there is no specific information available on the development and application of catalysts derived from Phosphorocyanidic diamide, tetramethyl- for organic transformations.

Integration into Polymeric and Advanced Material Systems for Functional Applications

The incorporation of functional molecules into polymeric and advanced material systems is a common strategy to impart desired properties. Organophosphorus compounds, for instance, can be integrated to enhance flame retardancy, thermal stability, or metal-binding capabilities. However, literature specifically describing the integration of Phosphorocyanidic diamide, tetramethyl- into such systems for functional applications could not be identified.

Design of Selective Extractants and Separating Agents

Organophosphorus compounds are widely investigated as selective extractants for metal ions in hydrometallurgical and separation processes. Their efficacy is determined by the nature of the organic substituents and the donor atoms. Despite this general trend, there is a lack of specific research on the design and application of Phosphorocyanidic diamide, tetramethyl- as a selective extractant or separating agent.

Precursor Chemistry for Inorganic Materials and Nanostructures

The use of organometallic and coordination compounds as precursors for the synthesis of inorganic materials and nanostructures is a well-established field. These precursors can be designed to decompose in a controlled manner to yield materials with specific compositions and morphologies. Information regarding the use of Phosphorocyanidic diamide, tetramethyl- as a precursor in this context is not available in the surveyed literature.

Derivatization and Functionalization Strategies

Systematic Functionalization of the Tetramethylphosphorocyanidic Diamide (B1670390) Core

There is no available scientific literature detailing the systematic functionalization of the tetramethylphosphorocyanidic diamide core. Research on the reactivity of the cyano group, the phosphorus center, or the methyl groups on the amide nitrogens for this specific molecule has not been reported.

Synthesis of Chiral and Stereoselective Derivatives

No studies have been found that describe the synthesis of chiral and stereoselective derivatives of tetramethylphosphorocyanidic diamide. Methodologies for introducing chirality, either through asymmetric synthesis or resolution of racemic mixtures, have not been published for this compound.

Exploration of Heteroatom Incorporation and Substitution Patterns

Information regarding the exploration of heteroatom incorporation and substitution patterns on the tetramethylphosphorocyanidic diamide scaffold is not present in the available scientific literature. There are no documented examples of substituting the existing atoms or incorporating new heteroatoms into this specific molecular structure.

Polymer-Supported and Immobilized Variants for Heterogeneous Applications

There is no published research on the development of polymer-supported or immobilized variants of tetramethylphosphorocyanidic diamide. Consequently, its application in heterogeneous catalysis or as a solid-phase reagent remains unexplored.

Multicomponent Reactions Involving Phosphorocyanidic Diamide Scaffolds

While multicomponent reactions are a broad and active area of chemical research, there are no specific examples in the literature where tetramethylphosphorocyanidic diamide has been utilized as a scaffold or a reactant in such reactions.

Environmental Impact Mitigation and Green Chemistry Principles in Phosphorocyanidic Diamide Research

Atom Economy and Reaction Efficiency in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no by-products. libretexts.org

A plausible and direct laboratory synthesis for Phosphorocyanidic diamide (B1670390), tetramethyl- involves the nucleophilic substitution of the chloride in tetramethylphosphorodiamidic chloride with a cyanide salt, such as sodium cyanide.

Reaction: (CH₃)₂N)₂P(O)Cl + NaCN → (CH₃)₂N)₂P(O)CN + NaCl

The percent atom economy for this synthesis can be calculated using the molecular weights of the reactants and the desired product. youtube.comkccollege.ac.in

Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundFormulaMolecular Weight (g/mol)Role
Tetramethylphosphorodiamidic chlorideC₄H₁₂ClN₂OP170.58Reactant
Sodium cyanideNaCN49.01Reactant
Phosphorocyanidic diamide, tetramethyl-C₅H₁₂N₃OP161.14Desired Product
Sodium chlorideNaCl58.44By-product

Atom Economy Calculation: (161.14 / (170.58 + 49.01)) * 100 = 73.39%

Utilization of Renewable Feedstocks and Sustainable Solvents

The long-term sustainability of producing any chemical, including Phosphorocyanidic diamide, tetramethyl-, is linked to the origin of its starting materials and the solvents used in its synthesis.

Renewable Feedstocks: Currently, the precursors for many organophosphorus compounds are derived from non-renewable resources. rsc.org Phosphorus itself originates from finite phosphate (B84403) rock deposits, and the organic components, such as the methyl groups in the target molecule, are typically sourced from fossil fuel-based feedstocks like methanol. A greener approach would involve sourcing these components from renewable biomass. For instance, bio-methanol can be produced from the gasification of biomass or the fermentation of sugars. While the direct synthesis of the target compound from renewable feedstocks is not established, the principles of green chemistry encourage research into pathways that utilize platform molecules derived from biomass.

Sustainable Solvents: The choice of solvent is critical as they often constitute the largest mass component in a chemical reaction and contribute significantly to the process's environmental impact. Traditional syntheses may employ volatile organic compounds (VOCs) which pose environmental and health risks. Research in green chemistry has identified several classes of sustainable alternatives. rsc.org

Solvent TypeExamplesGreen Chemistry Advantages
Traditional SolventsDichloromethane (B109758), Toluene, DMFWell-understood reactivity, high solvency for many reagents.
Bio-derived SolventsCyrene™, γ-Valerolactone (GVL), 2-Methyltetrahydrofuran (B130290)Sourced from renewable resources, often biodegradable, lower toxicity. sigmaaldrich.com
Deep Eutectic Solvents (DES)Choline chloride/urea, Choline chloride/glycerolLow volatility, non-flammable, often biodegradable, can be tailored for specific reactions. mdpi.commpg.de
Ionic Liquids (ILs)Imidazolium- or Pyridinium-based saltsNegligible vapor pressure, high thermal stability, tunable properties.

For the synthesis of Phosphorocyanidic diamide, tetramethyl-, replacing a conventional solvent like dichloromethane with a greener alternative such as 2-methyltetrahydrofuran or a deep eutectic solvent could significantly reduce the environmental impact of the process. sigmaaldrich.commdpi.com

Waste Minimization and By-product Valorization Strategies

In the proposed synthesis, the primary by-product is sodium chloride (NaCl). While NaCl has low toxicity, its disposal in large quantities can increase the salinity of soil and water, negatively impacting ecosystems. A key green chemistry strategy is to minimize waste at the source or to find value in the by-products generated.

Waste Minimization:

Process Optimization: Ensuring the reaction goes to completion with high selectivity minimizes the formation of side products and unreacted starting materials, simplifying purification and reducing waste.

Catalytic Routes: While not directly applicable to the simple substitution proposed, developing catalytic cycles for P-CN bond formation could, in other contexts, reduce the need for stoichiometric reagents.

Electrochemical Synthesis: The use of electrosynthesis is an emerging green method in organophosphorus chemistry that can avoid the use of chemical oxidants or reductants, often leading to cleaner reactions with less waste. beilstein-journals.org

By-product Valorization: The sodium chloride generated could be considered a co-product rather than waste. If it can be separated from the reaction mixture in a sufficiently pure form, it has numerous industrial applications, including:

As a raw material in the chlor-alkali industry.

For water softening and treatment.

As a de-icing agent for roads.

This approach aligns with the principles of a circular economy, where outputs from one process become inputs for another.

Energy Efficiency Considerations in Synthetic and Process Development

Energy consumption is a major factor in the environmental and economic cost of chemical manufacturing. The production of organophosphorus precursors, such as those derived from elemental white phosphorus, is often highly energy-intensive, requiring high temperatures in electric furnaces. rsc.org

For the specific synthesis of Phosphorocyanidic diamide, tetramethyl-, energy efficiency would be influenced by:

Reaction Temperature: Conducting the reaction at or near ambient temperature is a core goal of green chemistry, as it reduces the energy required for heating and cooling.

Reaction Time: Shorter reaction times, achieved through catalysis or process optimization, lead to higher throughput and lower energy consumption per unit of product.

Separation and Purification: Energy is consumed during solvent removal (e.g., distillation) and purification of the final product. Designing processes that yield high-purity products directly from the reaction mixture can significantly reduce these energy costs.

Design for Degradation and End-of-Life Considerations for Derived Materials

A critical aspect of green chemistry is designing molecules and materials that degrade into benign substances in the environment after their intended use. Organophosphorus compounds exhibit a wide range of stabilities.

The structure of Phosphorocyanidic diamide, tetramethyl-, contains phosphorus-nitrogen (P-N) and phosphorus-carbon (P-CN) bonds. Phosphorodiamidate structures are known to be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the P-N bonds. researchgate.netnih.gov The P-CN bond is also expected to be hydrolytically labile.

Degradation Pathway: It is anticipated that in the presence of water, the compound would hydrolyze to form tetramethylphosphorodiamidic acid and hydrogen cyanide (or cyanide ion, depending on the pH).

(CH₃)₂N)₂P(O)CN + 2H₂O → (CH₃)₂N)₂P(O)OH + HCN + H₂O

Environmental Implications:

Toxicity of Degradation Products: The release of hydrogen cyanide, a potent toxin, is a significant environmental and safety concern. This inherent hazard means that any material derived from this compound would require stringent end-of-life management to prevent its release into the environment.

Therefore, while the molecule is "designed for degradation" in the sense that it is not environmentally persistent, the hazardous nature of its degradation products makes its end-of-life considerations paramount.

Future Research Directions and Interdisciplinary Outlook

Emerging Trends in Phosphorocyanidic Diamide (B1670390) Chemistry

The field of organophosphorus chemistry is experiencing a surge of innovation, with a strong emphasis on the development of novel synthetic methodologies and the exploration of unique molecular frameworks. nih.govox.ac.uk For "Phosphorocyanidic diamide, tetramethyl-," future research could align with these trends by focusing on its potential as a precursor or intermediate in the synthesis of more complex molecules. nbinno.com Given the presence of the cyanide group, investigations into its reactivity and transformation into other functional groups could be a fruitful area of research.

Another emerging trend is the application of organophosphorus compounds in "green" synthetic procedures, which aim to reduce waste and energy consumption. nih.govrsc.org Future studies on "Phosphorocyanidic diamide, tetramethyl-" could explore its utility in environmentally benign reaction pathways. The versatility of phosphoramides, a class to which this compound belongs, in various synthetic transformations suggests that "Phosphorocyanidic diamide, tetramethyl-" could find applications in the development of more sustainable chemical processes. rsc.org

Integration with Advanced Manufacturing Technologies

The integration of chemical synthesis with advanced manufacturing technologies, such as flow chemistry and automated synthesis, is a rapidly developing area. These technologies offer precise control over reaction parameters, leading to higher yields and purity. Future research could explore the synthesis of "Phosphorocyanidic diamide, tetramethyl-" and its derivatives using these advanced manufacturing techniques.

Furthermore, organophosphorus compounds are utilized in the manufacturing of polymers and advanced materials as plasticizers, stabilizers, and flame retardants. leapchem.comwikipedia.org The unique combination of a phosphinoyl and a cyano group in "Phosphorocyanidic diamide, tetramethyl-" may impart interesting properties to polymeric materials. Investigations into its incorporation into polymer backbones or as an additive could lead to the development of new materials with enhanced thermal stability or flame-retardant properties. rsc.org

Potential for Novel Catalyst Development and Reaction Discoveries

Phosphoramidites, which share structural similarities with "Phosphorocyanidic diamide, tetramethyl-," have been identified as "privileged ligands" in asymmetric catalysis. researchgate.net Their modular nature allows for fine-tuning of steric and electronic properties, leading to high levels of stereocontrol in a variety of chemical reactions. researchgate.net This suggests a significant potential for "Phosphorocyanidic diamide, tetramethyl-" to serve as a ligand in transition-metal catalysis. Future research could focus on the synthesis of chiral analogues of this compound and their application in asymmetric synthesis.

The field of organocatalysis, where small organic molecules are used to catalyze chemical reactions, is another promising area. acs.org The phosphorus center in "Phosphorocyanidic diamide, tetramethyl-" could potentially act as a Lewis base or be modified to create a Brønsted acid catalyst. acs.org Exploring its catalytic activity in various organic transformations could lead to the discovery of new and efficient catalytic systems.

Bridging Molecular-Level Understanding with Macroscopic Material Performance

A fundamental challenge in materials science is to connect the molecular structure of a compound to the macroscopic properties of a material. For "Phosphorocyanidic diamide, tetramethyl-," future research could focus on understanding how its specific molecular features, such as the polarity of the P=O bond and the electronic nature of the cyano group, influence its bulk properties. wikipedia.org

Computational modeling and simulation can play a crucial role in this area. By predicting properties such as solubility, permeability, and thermal stability, researchers can guide the design of new materials incorporating "Phosphorocyanidic diamide, tetramethyl-". nih.govacs.org For instance, studies on phosphine (B1218219) oxides have shown that they are highly polar functional groups that can enhance solubility and metabolic stability in drug discovery. nih.govacs.org Similar investigations for "Phosphorocyanidic diamide, tetramethyl-" could reveal its potential in medicinal chemistry or materials science. The influence of phosphine oxide moieties on the properties of polyimides, such as improved thermal stability and flame retardancy, provides a template for how the structural features of "Phosphorocyanidic diamide, tetramethyl-" might be leveraged in advanced materials. rsc.org

Collaborative Research Opportunities Across Chemistry Sub-Disciplines

The multifaceted nature of organophosphorus chemistry provides numerous opportunities for interdisciplinary collaboration. rsc.org Research on "Phosphorocyanidic diamide, tetramethyl-" could benefit from partnerships between synthetic organic chemists, materials scientists, computational chemists, and chemical engineers.

For example, synthetic chemists could focus on developing efficient routes to "Phosphorocyanidic diamide, tetramethyl-" and its derivatives, while materials scientists could investigate their incorporation into novel polymers or coatings. leapchem.com Computational chemists could provide theoretical insights into the electronic structure and reactivity of the molecule, guiding experimental design. wikipedia.org Chemical engineers could then work on scaling up the synthesis and processing of any promising new materials. entegris.com Such collaborative efforts will be essential to fully realize the potential of "Phosphorocyanidic diamide, tetramethyl-" and other novel organophosphorus compounds.

Chemical Compound Information

Compound Name
Phosphorocyanidic diamide, tetramethyl-

Physicochemical Properties of Phosphorocyanidic diamide, tetramethyl-

PropertyValue
Molecular Formula C5H12N3OP
Molecular Weight 161.1420 g/mol
CAS Registry Number 14445-60-4
IUPAC Standard InChI InChI=1S/C5H12N3OP/c1-7(2)10(9,5-6)8(3)4/h1-4H3
IUPAC Standard InChIKey JNTCYEJCTUGHJO-UHFFFAOYSA-N

Conclusion

Remaining Challenges and Open Questions

Despite the significant progress made, several challenges and open questions remain in the field of phosphonium-based coupling reagents. One of the primary practical challenges is the limited stability of phosphonium reagents in solution. sigmaaldrich.com Unlike many uronium reagents, which can be stable in solution for extended periods, phosphonium reagents tend to have moderate stability and must often be used within a couple of days, which can be a limitation for automated synthesis platforms that rely on pre-mixed solutions. sigmaaldrich.com

While these reagents are designed to have high reactivity, this can sometimes be a double-edged sword. Highly reactive reagents may lead to undesirable side reactions if not carefully controlled, particularly in the synthesis of complex or sensitive peptide sequences. acs.org The potential for racemization, although significantly suppressed compared to older methods, is not always completely eliminated and remains a concern, especially during slow or difficult coupling steps. uni-kiel.debachem.com

An ongoing area of research is the continual quest for reagents with the perfect balance of reactivity, stability, and cost-effectiveness. The development of new additives and novel phosphonium salt structures is an active field, aiming to further enhance coupling efficiency and minimize side reactions for increasingly complex targets. acs.orguniurb.it Questions also remain regarding the precise mechanisms of activation and the role of various additives in different solvent systems, a deeper understanding of which could lead to more rationally designed reagents and optimized reaction protocols.

Broader Implications of Phosphorocyanidic Diamide (B1670390) Research within Chemical Sciences

The research and development of advanced coupling reagents like Phosphorocyanidic diamide, tetramethyl- have implications that extend beyond specialized peptide synthesis. The ability to efficiently form amide bonds is one of the most fundamental and important transformations in organic chemistry. uni-kiel.de Methodologies developed in the context of peptide chemistry are often adapted for the synthesis of a wide range of organic molecules, including pharmaceuticals, polymers, and natural products that contain amide linkages.

The success of these reagents has been a critical enabler for the pharmaceutical industry. By allowing the straightforward and reliable synthesis of complex and large peptides, this research has been decisive for peptide drug development. acs.org Synthetic peptides are crucial for creating new therapeutics, diagnostic tools, and research probes to study biological processes. The ability to incorporate unnatural, N-methylated, or sterically demanding amino acids into peptides has opened up new avenues for designing molecules with enhanced stability and novel biological activities. uni-kiel.de

Moreover, the continuous pursuit of better coupling reagents stimulates fundamental research into reaction mechanisms, kinetics, and physical organic chemistry. uniurb.it The insights gained from studying how these reagents activate carboxylic acids and how additives suppress racemization contribute to a deeper understanding of chemical reactivity. This knowledge fuels the innovation of new synthetic methods and catalytic systems, ultimately expanding the toolkit available to chemists across all disciplines for constructing complex molecular architectures.

Q & A

Basic Research: What are the optimal synthetic routes for tetramethyl-substituted diamides, and how do reaction conditions influence yield?

Methodological Answer:
Tetramethyl-diamides are typically synthesized via condensation reactions using tertiary amines (e.g., triethylamine) as catalysts. For example, coupling tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) at room temperature over 72 hours yields dispirophosphazenes with >98% purity after column chromatography . Critical factors include:

  • Oxidant selection : Methylsulfonyl chloride enhances coupling efficiency by oxidizing intermediates (e.g., pyrazoline to pyrazole rings) .
  • Solvent choice : THF minimizes side reactions compared to polar aprotic solvents.
  • Purification : Triethylammonium chloride byproducts are removed via filtration before solvent evaporation .

Basic Research: Which spectroscopic techniques are most effective for characterizing tetramethyl-diamide derivatives?

Methodological Answer:
Structural elucidation requires multi-technique validation:

  • NMR : ¹H/¹³C NMR identifies methyl group environments (e.g., δ 1.2–1.5 ppm for tetramethyl groups) and confirms amide bond formation .
  • IR spectroscopy : C=O stretches (1650–1680 cm⁻¹) and N-H stretches (3200–3320 cm⁻¹) validate diamide linkages .
  • Mass spectrometry : High-resolution MS distinguishes molecular ions (e.g., m/z 480.72 for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.